molecular formula C26H23N3O4S B269603 2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

Cat. No.: B269603
M. Wt: 473.5 g/mol
InChI Key: IGJPUKJXTJWROW-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound with a molecular formula of C26H23N3O4S and a molecular weight of 473.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the cyanophenyl sulfanyl intermediate: This step involves the reaction of a cyanophenyl compound with a sulfanyl reagent under controlled conditions.

    Coupling with the morpholino-oxoethoxyphenyl moiety: The intermediate is then reacted with a morpholino-oxoethoxyphenyl compound, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Final benzamide formation: The final step involves the formation of the benzamide linkage, typically through an amidation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of target enzymes.

    Interacting with receptors: Modulating receptor activity and downstream signaling pathways.

    Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]acetamide
  • **2-[(2-cyanophenyl)sulfanyl]-N~1~-[4-(2-morpholino-2-oxoethoxy)phenyl]propionamide

Uniqueness

2-[(2-cyanophenyl)sulfanyl]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide

InChI

InChI=1S/C26H23N3O4S/c27-17-19-5-1-3-7-23(19)34-24-8-4-2-6-22(24)26(31)28-20-9-11-21(12-10-20)33-18-25(30)29-13-15-32-16-14-29/h1-12H,13-16,18H2,(H,28,31)

InChI Key

IGJPUKJXTJWROW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N

Origin of Product

United States

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